molecular formula C6H9BF6O3 B1426767 Tris(2,2-difluoroethyl)borate CAS No. 1396338-09-2

Tris(2,2-difluoroethyl)borate

Cat. No. B1426767
M. Wt: 253.94 g/mol
InChI Key: QIIPFRVUQAVEFJ-UHFFFAOYSA-N
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Description

Tris(2,2-difluoroethyl)borate is a chemical compound with the CAS Number: 1396338-09-2 . It is a liquid at ambient temperature .


Molecular Structure Analysis

The molecular weight of Tris(2,2-difluoroethyl)borate is 253.94 . The InChI code for this compound is 1S/C6H9BF6O3/c8-4(9)1-14-7(15-2-5(10)11)16-3-6(12)13/h4-6H,1-3H2 .


Physical And Chemical Properties Analysis

Tris(2,2-difluoroethyl)borate is a liquid at ambient temperature . The storage temperature is also ambient .

Scientific Research Applications

1. Applications in Bioactive Materials

Borate glasses, such as the high borate glass (LB102: 70B2 O3 -20SrO-6Na2 O-4La2 O3) studied by O’Connell et al. (2017), have shown promising potential as bioactive materials, especially in bone regeneration. This research utilized a rabbit long-bone model and found that the high borate glass demonstrated osteoconductive and osseointegrative properties, suggesting its utility in medical applications like bone augmentation (O’Connell et al., 2017).

2. In Situ Localization in Organs

Studies on tris(2,3-dibromopropyl) isocyanurate (TBC), a brominated flame retardant chemically similar to borate compounds, utilized matrix-assisted laser desorption/ionization imaging mass spectrometry (MALDI-IMS) for in situ localization in mouse organs. This method could be relevant for tracking the distribution and accumulation of borate compounds, including Tris(2,2-difluoroethyl)borate, in biological systems (Tong et al., 2021).

3. Angiogenic Effects in Tissue Repair

Borate-based glass microfibers, such as the copper-containing 13-93B3 microfibers, were evaluated for their angiogenic effects in soft tissue repair applications. The research found that these fibers promoted extensive angiogenesis, suggesting their effectiveness in treating chronic soft tissue wounds. This indicates the potential of borate compounds, including Tris(2,2-difluoroethyl)borate, in facilitating angiogenesis and tissue repair (Lin et al., 2014).

Safety And Hazards

Tris(2,2-difluoroethyl)borate is associated with several hazard statements including H226 (Flammable liquid and vapor), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include P210 (Keep away from heat/sparks/open flames/hot surfaces), P280 (Wear protective gloves/protective clothing/eye protection/face protection), and P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) .

properties

IUPAC Name

tris(2,2-difluoroethyl) borate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9BF6O3/c8-4(9)1-14-7(15-2-5(10)11)16-3-6(12)13/h4-6H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIIPFRVUQAVEFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(OCC(F)F)(OCC(F)F)OCC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BF6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tris(2,2-difluoroethyl)borate

CAS RN

1396338-09-2
Record name Tris(2,2-difluoroethyl)borate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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